molecular formula C25H34O8 B12041617 aceroside VII

aceroside VII

Cat. No.: B12041617
M. Wt: 462.5 g/mol
InChI Key: MAUAGULXOHJIER-RRLSKXGXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aceroside VII involves several steps, including the extraction of the compound from plant sources and its subsequent purification. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that the compound can be isolated from the inner bark of certain plants .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction and purification processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. The exact methods used in industrial production are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Aceroside VII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl groups and aromatic rings.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted phenolic compounds.

Scientific Research Applications

Aceroside VII has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aceroside VII involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of oxidative stress, inflammation, and microbial activity. It is believed to interact with enzymes and receptors involved in these processes, thereby influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Aceroside VII is unique among phenolic compounds due to its specific structure and biological activities. Similar compounds include:

These compounds share some similarities with this compound but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound in scientific research.

Properties

Molecular Formula

C25H34O8

Molecular Weight

462.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(4-hydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C25H34O8/c26-15-21-22(29)23(30)24(31)25(33-21)32-20(14-9-17-7-12-19(28)13-8-17)4-2-1-3-16-5-10-18(27)11-6-16/h5-8,10-13,20-31H,1-4,9,14-15H2/t20-,21-,22-,23+,24-,25-/m1/s1

InChI Key

MAUAGULXOHJIER-RRLSKXGXSA-N

Isomeric SMILES

C1=CC(=CC=C1CCCC[C@H](CCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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